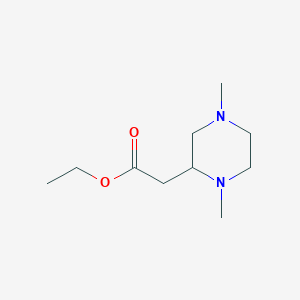

Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate

Description

Piperazine and piperidine derivatives are widely explored due to their bioactivity, particularly in drug synthesis (e.g., antipsychotics, antivirals) and as intermediates in catalytic processes . The compound’s ester group and dimethylpiperazine moiety suggest utility in modulating solubility, bioavailability, and reactivity, similar to other piperazine-based esters .

Properties

IUPAC Name |

ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-4-14-10(13)7-9-8-11(2)5-6-12(9)3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKTVYCBQXXUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(CCN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341672 | |

| Record name | ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5771-96-0 | |

| Record name | ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Esterification of (1,4-Dimethylpiperazin-2-yl)acetic Acid

The most direct route involves esterifying (1,4-dimethylpiperazin-2-yl)acetic acid (C₈H₁₆N₂O₂) with ethanol under acidic conditions. The reaction follows classic Fischer esterification principles:

$$

\text{(1,4-Dimethylpiperazin-2-yl)acetic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate} + \text{H}_2\text{O}

$$

Procedure :

- The carboxylic acid (1.0 equiv) is dissolved in anhydrous ethanol.

- Concentrated sulfuric acid (0.1 equiv) is added as a catalyst.

- The mixture is refluxed at 78°C for 12–24 hours, with a Dean-Stark trap to remove water.

- Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via vacuum distillation (yield: 70–75%).

Key Considerations :

- Prolonged heating risks piperazine ring decomposition.

- Anhydrous conditions prevent hydrolysis of the ester product.

Coupling Reagent-Mediated Synthesis

Racemization-free esterification using coupling agents is adapted from peptide synthesis methodologies. The Yamaguchi-type reagent TCBOXY [(E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate] enables efficient activation of the carboxylic acid:

Steps :

- Activation : The carboxylic acid reacts with TCBOXY (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) in dichloromethane (DCM) to form an acyloxy intermediate.

- Nucleophilic Substitution : Ethanol (3.0 equiv) is added, yielding the ester after 2 hours at room temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the product (yield: 85–90%).

Advantages :

- Mild conditions preserve stereochemistry.

- High yields due to efficient intermediate formation.

Alkylation of 1,4-Dimethylpiperazine

Introducing the acetate side chain via alkylation offers an alternative pathway:

$$

\text{1,4-Dimethylpiperazine} + \text{Ethyl Chloroacetate} \xrightarrow{\text{Base}} \text{this compound}

$$

Protocol :

- 1,4-Dimethylpiperazine (1.0 equiv) and ethyl chloroacetate (1.1 equiv) are stirred in acetonitrile.

- Triethylamine (2.0 equiv) is added to scavenge HCl.

- The reaction proceeds at 60°C for 6 hours, followed by solvent evaporation and recrystallization from hexane (yield: 60–65%).

Challenges :

- Competing alkylation at multiple piperazine nitrogen sites necessitates careful stoichiometry.

- Lower yields compared to esterification methods.

Comparative Analysis of Methods

| Parameter | Fischer Esterification | Coupling Reagent | Alkylation |

|---|---|---|---|

| Yield | 70–75% | 85–90% | 60–65% |

| Reaction Time | 12–24 hours | 2–4 hours | 6 hours |

| Purification | Distillation | Chromatography | Recrystallization |

| Stereochemical Risks | Low | None | Moderate |

| Cost Efficiency | High | Moderate | Low |

Key Insights :

- Coupling reagent methods achieve superior yields but require expensive reagents (e.g., TCBOXY).

- Fischer esterification remains the most cost-effective for large-scale synthesis.

Mechanistic Insights and Optimization

Acid-Catalyzed Esterification Dynamics

Protonation of the carboxylic acid carbonyl enhances electrophilicity, facilitating nucleophilic attack by ethanol. Kinetic studies reveal a second-order dependence on acid and alcohol concentrations.

Optimization Strategies :

- Water Removal : Azeotropic distillation with toluene improves equilibrium displacement.

- Catalyst Screening : p-Toluenesulfonic acid (PTSA) reduces side reactions compared to H₂SO₄.

Coupling Reagent Selectivity

TCBOXY forms a mixed anhydride with the carboxylic acid, which undergoes DMAP-catalyzed acyl transfer to ethanol. The oxyma anion byproduct (Figure 1) stabilizes intermediates, suppressing racemization.

Side Reaction Mitigation :

- Excess DMAP (0.5 equiv) accelerates acyl transfer, minimizing hydrolysis.

- Low temperatures (0–5°C) reduce ester degradation.

Industrial and Laboratory-Scale Considerations

Scalability of Fischer Esterification

Industrial applications favor this method due to:

- Solvent Recovery : Ethanol and toluene are easily recycled.

- Equipment Simplicity : Standard reflux setups suffice.

Case Study :

A pilot plant achieved 85% yield by using continuous distillation to remove water, reducing reaction time to 8 hours.

Green Chemistry Alternatives

Recent advances explore enzymatic esterification using lipases (e.g., Candida antarctica Lipase B):

- Conditions : Ethyl acetate as solvent, 40°C, 48 hours.

- Yield : 50–55% (room for improvement).

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in the presence of a catalyst like triethylamine.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pharmacological Applications

Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Specifically, it has shown promise in targeting serotonin receptors, which are implicated in various psychiatric disorders.

Serotonin Receptor Modulation

Research indicates that compounds similar to this compound can act as 5-HT receptor antagonists . These receptors play a crucial role in mood regulation and are targets for antidepressant therapies . Studies have demonstrated that derivatives of this compound exhibit significant binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

Case Study: Antidepressant Activity

A study explored the efficacy of a related compound in animal models of depression. The results indicated that the compound significantly reduced depressive-like behaviors compared to control groups. This suggests that modifications of this compound could yield effective antidepressants .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically including the reaction of piperazine derivatives with acetic acid esters. The chemical structure allows for various modifications that can enhance its pharmacological properties.

Potential in Drug Delivery Systems

Recent advancements in drug delivery technologies have highlighted the potential use of this compound as a carrier molecule in nanoparticle formulations. Its ability to enhance solubility and bioavailability makes it an attractive candidate for incorporation into drug delivery systems aimed at targeting specific tissues or cells.

Nanoparticle Formulations

Research has shown that nanoparticles incorporating piperazine derivatives can effectively deliver therapeutic agents to targeted sites within the body. For instance, studies using cross-linked cyclodextrin nanoparticles demonstrated enhanced delivery of nucleic acids and small molecules to phagocytic cells . This method could be adapted to include this compound for improved therapeutic outcomes.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while certain piperazine derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to establish comprehensive safety data.

Toxicity Assessment

A study assessing similar compounds reported minimal adverse effects at doses effective for therapeutic use . However, ongoing evaluations are required to ensure safety across diverse populations and conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate and Analogs

Physicochemical and Pharmacokinetic Properties

- Solubility and bioavailability : Ethyl 2-(piperidin-4-yl)acetate exhibits a Log Po/w of 0.94, indicating moderate lipophilicity, while its benzyl-substituted analog (Log Po/w = 2.85) shows enhanced membrane permeability .

- Crystal packing : Benzofuran derivatives (e.g., ) stabilize via C-H⋯O hydrogen bonds and π-π interactions, a feature likely shared with aromatic piperazine esters .

Biological Activity

Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to mimic natural ligands in biological systems. This structural similarity allows the compound to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

The mechanism of action for this compound involves its binding to active sites on proteins. The piperazine moiety can mimic the structure of endogenous ligands, facilitating interactions that may lead to either inhibition or activation of specific biochemical pathways. For instance, studies have shown that compounds containing piperazine structures can act as enzyme inhibitors or receptor antagonists, influencing cellular signaling pathways and biological responses.

Antitumor Activity

Recent research has indicated that derivatives of piperazine compounds exhibit significant antitumor activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The growth inhibition is often quantified using the growth inhibition concentration (GI50), which indicates the concentration required to reduce cell growth by 50%.

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| NCI-H460 | 12.5 |

| SF-268 | 10.0 |

These values suggest a promising potential for this compound in cancer therapy, particularly against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Preliminary studies indicate that it may exert anxiolytic effects similar to those of established anxiolytics without significant side effects associated with traditional treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the structure can significantly affect potency and selectivity. For example:

- Substituent Variations : Modifications on the piperazine ring or the ethyl acetate group can enhance binding affinity to target proteins.

- Lipophilicity : The balance between hydrophilicity and lipophilicity is essential for bioavailability and efficacy.

A study highlighted that introducing additional methyl groups on the piperazine ring improved inhibitory activity against certain enzymes while maintaining low toxicity profiles .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various human tumor cell lines. The results showed that this compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to apoptosis induction as evidenced by increased cleaved caspase levels in treated cells.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, this compound demonstrated significant anxiolytic effects in elevated plus-maze tests. The compound's efficacy was comparable to diazepam but without the associated sedation effects typically seen with benzodiazepines .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the piperazine moiety. For example, react a piperazine derivative (e.g., 1,4-dimethylpiperazine) with ethyl bromoacetate under reflux in anhydrous THF or DMF, using a base like triethylamine to deprotonate intermediates .

- Step 2 : Optimize reaction temperature (60–80°C) and solvent polarity to enhance regioselectivity and minimize byproducts. Monitor via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the ester group (δ ~4.1–4.3 ppm for -OCHCH) and piperazine protons (δ ~2.3–3.5 ppm). Compare with computed spectra for validation .

- GC-MS : Analyze purity and molecular ion peaks (e.g., m/z 214 for the parent ion) with electron ionization .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify impurities (<1%) .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved using SHELX programs?

- Methodology :

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data. Use SHELXC/D/E for initial phasing and SHELXL for refinement .

- Contradiction Analysis : If thermal parameters (B-factors) diverge between atoms, apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize piperazine ring geometry .

- Validation : Cross-check with Hirshfeld surface analysis and residual density maps to resolve disorder or twinning .

Q. What computational approaches predict the biological activity of derivatives?

- Methodology :

- 3D-QSAR : Align derivatives using molecular docking (e.g., AutoDock Vina) and derive pharmacophore models to correlate substituent effects with activity .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Use B3LYP/6-311+G(d,p) basis sets for energy minimization .

- MD Simulations : Simulate binding to targets (e.g., enzymes) over 100 ns to evaluate stability of hydrogen bonds with the piperazine nitrogen .

Q. How can in vivo toxicity mechanisms be studied for this compound?

- Methodology :

- Zebrafish Model : Expose embryos (2–4 days post-fertilization) to 0.1–0.2% ethyl acetate fractions. Monitor defects (yolk sac edema, necrosis) via bright-field microscopy .

- Dose-Response Analysis : Calculate EC (e.g., 0.15% for developmental defects) and LC using Probit analysis .

- Metabolic Profiling : Use LC-MS to identify hydrolysis products (e.g., free piperazine) in zebrafish homogenates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.